molecular formula C18H17FN4O B12142630 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide

4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide

Cat. No.: B12142630
M. Wt: 324.4 g/mol
InChI Key: MZVZJQXBZOVMFZ-UHFFFAOYSA-N
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Description

4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide is a synthetic compound that combines the structural features of indole and benzamide. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the indole moiety is particularly significant as it is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide typically involves the reaction between 4-fluorobenzoyl chloride and N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide
  • 3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide

Uniqueness

4-fluoro-N-{N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide is unique due to the presence of both the indole and benzamide moieties, which confer distinct chemical and biological properties. The fluorine atom on the benzene ring also contributes to its unique reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-fluoro-N-[N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide

InChI

InChI=1S/C18H17FN4O/c19-14-7-5-12(6-8-14)17(24)23-18(20)21-10-9-13-11-22-16-4-2-1-3-15(13)16/h1-8,11,22H,9-10H2,(H3,20,21,23,24)

InChI Key

MZVZJQXBZOVMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN=C(N)NC(=O)C3=CC=C(C=C3)F

solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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